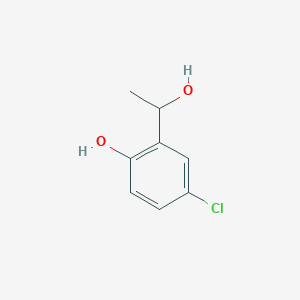

4-Chloro-2-(1-hydroxyethyl)phenol

Beschreibung

4-Chloro-2-(1-hydroxyethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group at the para position (C4) and a 1-hydroxyethyl substituent at the ortho position (C2). The hydroxyethyl group (–CH(OH)CH₃) introduces both hydrogen-bonding capacity and moderate hydrophilicity, distinguishing it from simpler chlorophenols. Chlorophenols are widely studied for their roles in pharmaceuticals, agrochemicals, and environmental chemistry, with substituents critically influencing reactivity, toxicity, and biological activity .

Eigenschaften

Molekularformel |

C8H9ClO2 |

|---|---|

Molekulargewicht |

172.61 g/mol |

IUPAC-Name |

4-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |

InChI-Schlüssel |

MMEFEZLZLKQZJO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)Cl)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to lipophilic substituents like benzyl (chlorophene) or isopropyl .

- Biological Activity : Oxadiazole derivatives (e.g., compound 6h in ) show potent anticancer activity (PGI = 65.12 for SNB-19 cells), suggesting that electron-withdrawing substituents enhance tubulin binding . Chlorophene’s benzyl group contributes to antimicrobial efficacy but also environmental persistence .

- Environmental Fate: Chlorophenols with bulky substituents (e.g., benzyl in chlorophene) resist microbial degradation but are susceptible to oxidative transformation by manganese oxides, yielding quinones or coupling products . In contrast, FeCl₂ pyrolysis avoids chlorinated products due to rapid HCl release, whereas FeCl₃ generates compounds like 4-chloro-2-(1-methylethyl)phenol .

Toxicity and Environmental Impact

- Chlorophene : Listed by the EPA as an environmental contaminant due to bioaccumulation and toxicity to aquatic life .

- FeCl₃-Mediated Chlorophenols: Pyrolysis with FeCl₃ generates chlorinated products linked to soil and water contamination .

- Hydroxyethyl Substituent : The –CH(OH)CH₃ group may reduce bioaccumulation compared to fully lipophilic substituents, but this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.